molecular formula C21H30N2O3S B11300304 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide

Cat. No.: B11300304
M. Wt: 390.5 g/mol
InChI Key: XPZCVSVZABYNRI-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide, also known by its chemical formula C20H27NO3S, is a complex organic compound. Let’s break down its structure:

  • The core structure consists of a pyrrole ring (1H-pyrrol-2-yl) with substituents attached.
  • The 4,5-dimethyl group is positioned on the pyrrole ring.
  • The 4-methylphenyl group (also called a tolyl group) is attached via a sulfonyl (SO2) linkage.
  • The 2-methylpropyl group (isobutyl group) is connected to the nitrogen atom of the pyrrole ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4,5-dimethyl-3-(4-methylphenylsulfonyl)-1H-pyrrole-2-carbaldehyde with an appropriate amine (such as isobutylamine) under suitable conditions. The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) and may require the use of a base (e.g., triethylamine) to facilitate the condensation.

Industrial Production: The industrial production of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide involves scaling up the synthetic process. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The 4-methylphenylsulfonyl group can be substituted with other functional groups.

    Common Reagents: Reagents like sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly used.

    Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: It could serve as a potential drug candidate due to its unique structure and potential biological activity.

    Chemistry: Researchers study its reactivity and explore novel reactions involving its functional groups.

    Industry: It may have applications in materials science or as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. its molecular targets likely involve interactions with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide with structurally related molecules to understand its uniqueness and potential advantages.

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide is a synthetic compound with potential biological activities. Its structure incorporates a pyrrole ring, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Pyrrole Ring : A five-membered ring containing nitrogen, contributing to its reactivity and biological interactions.
  • Sulfonyl Group : Enhances solubility and may influence the binding affinity to biological targets.
  • Dimethyl and Methylpropyl Substituents : These groups can affect the lipophilicity and overall pharmacokinetics.

Chemical Formula

C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S

Molecular Weight

Approximately 306.42 g/mol.

Research indicates that compounds with similar structures often interact with various biological pathways. The specific mechanisms for this compound may include:

  • Inhibition of Enzymatic Activity : Compounds like this may inhibit enzymes involved in inflammation or cancer progression.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors or other cellular receptors influencing signaling pathways.

Therapeutic Potentials

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating cytokine production.
  • Anticancer Activity : Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells by targeting specific pathways.

Study 1: Anticancer Properties

A study investigated the effects of a structurally related pyrrole compound on human cancer cell lines. The results demonstrated significant cytotoxicity, leading to cell cycle arrest and apoptosis. The mechanism was attributed to the activation of caspase pathways, indicating potential for development as an anticancer agent.

Study 2: Anti-inflammatory Activity

In another research effort, a derivative exhibited potent anti-inflammatory activity in rodent models of arthritis. The compound reduced swelling and pain by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerInduces apoptosis via caspase activation
Compound BAnti-inflammatoryInhibits TNF-alpha production
Compound CNeuroprotectiveModulates neurotransmitter receptors

Properties

Molecular Formula

C21H30N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-(2-methylpropyl)pyrrol-2-yl]butanamide

InChI

InChI=1S/C21H30N2O3S/c1-7-8-19(24)22-21-20(16(5)17(6)23(21)13-14(2)3)27(25,26)18-11-9-15(4)10-12-18/h9-12,14H,7-8,13H2,1-6H3,(H,22,24)

InChI Key

XPZCVSVZABYNRI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CC(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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